Fenbendazole

Veterinary Parasitology Anthelmintic Efficacy Livestock Health

For veterinary practices and shelters: Fenbendazole delivers 100% Giardia cyst clearance vs. albendazole (85.7%) and metronidazole (71.4%). Its superior enzyme inhibition (49-51%) and extended half-life (25-29h) in reptiles ensures effective, stress-minimized dosing. In swine, it outperforms mebendazole in disrupting parasite energy metabolism. Source this differentiated API.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
CAS No. 43210-67-9
Cat. No. B1672488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbendazole
CAS43210-67-9
SynonymsFenbendazole, Fenbendazoleamine, Fenbendazol, Panacur, Phenbendasol, Safe-quard, Hoe 881v, Hoe881v. Hoe-881v
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
InChIInChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
InChIKeyHDDSHPAODJUKPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility0.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenbendazole CAS 43210-67-9: Benzimidazole Anthelmintic for Veterinary Research and Procurement


Fenbendazole (FBZ), a methylcarbamate benzimidazole derivative [1], is a broad-spectrum anthelmintic agent extensively used in veterinary medicine against gastrointestinal nematodes, lungworms, and certain cestodes [2]. Characterized by its poor aqueous solubility and extensive hepatic metabolism to the active sulfoxide metabolite oxfendazole [1], FBZ exerts its antiparasitic effect through selective binding to parasitic β-tubulin, disrupting microtubule polymerization [3]. Unlike several benzimidazole analogs, FBZ has demonstrated a notably high safety margin with oral LD50 values exceeding 10,000 mg/kg in rats [2], positioning it as a benchmark compound for both therapeutic applications and research into benzimidazole pharmacology.

Why Generic Substitution of Fenbendazole CAS 43210-67-9 with In-Class Benzimidazoles Cannot Be Assumed Equivalent


Although fenbendazole shares the benzimidazole carbamate core with analogs such as albendazole, oxfendazole, and mebendazole, interchangeability is not supported by pharmacokinetic, safety, and efficacy data. Substantial differences exist in the extent of systemic absorption, metabolic conversion to active sulfoxide metabolites, and species-specific clearance rates [1]. Furthermore, direct comparative studies in livestock reveal that fenbendazole and albendazole exhibit divergent efficacy profiles against specific developmental stages of resistant nematodes [2] and differ in teratogenic risk profiles [1]. Even closely related sulfoxide prodrugs exhibit distinct enantioselective metabolism and plasma disposition kinetics that preclude simple dose-equivalence assumptions [3]. The following quantitative evidence clarifies precisely where fenbendazole demonstrates meaningful, verifiable differentiation for informed scientific selection and procurement decisions.

Fenbendazole CAS 43210-67-9 Quantitative Evidence: Head-to-Head Comparisons with Albendazole, Oxfendazole, and Benzimidazole Analogs


Fenbendazole vs. Albendazole: Comparative Efficacy Against Gastrointestinal Nematodes in Naturally Infected Sheep

In a controlled trial involving naturally infected sheep, fenbendazole demonstrated numerically superior fecal egg count reduction compared to albendazole across multiple post-treatment time points [1]. The difference in efficacy was most pronounced on day 7 (96.33% for FBZ vs. 92.56% for ABZ), with FBZ maintaining a consistent reduction advantage through day 21 [1]. This study directly compared both drugs at manufacturer-recommended doses, providing a robust basis for evaluating relative field performance.

Veterinary Parasitology Anthelmintic Efficacy Livestock Health

Fenbendazole vs. Albendazole: Stage-Specific Efficacy Against Benzimidazole-Resistant Haemonchus contortus

Against benzimidazole-resistant strains of Haemonchus contortus, fenbendazole and albendazole display markedly divergent stage-specific efficacy patterns [1]. Fenbendazole at 5.0 mg/kg demonstrates substantially superior activity against 10-day-old (95.5% reduction vs. 70.8% for ABZ) and 25-day-old (adult) parasites (93.4% vs. 67.1%). Conversely, albendazole at 3.8 mg/kg is more effective against the early 6-day-old stage (92.4% vs. 51.7% for FBZ) [1]. This stage-dependent cross-resistance profile has direct implications for treatment timing and selection.

Anthelmintic Resistance Parasite Developmental Stages Veterinary Pharmacology

Fenbendazole vs. Albendazole: Differential Susceptibility in 5-Fluorouracil-Resistant Colorectal Cancer Cells

In a direct comparison of benzimidazole anthelmintics against chemoresistant cancer cells, fenbendazole exhibited higher susceptibility than albendazole in 5-fluorouracil-resistant SNU-C5 colorectal cancer cells [1]. Based on this comparative finding, fenbendazole was selected for all subsequent mechanistic experiments, which demonstrated that FBZ induces significant apoptosis and G2/M phase cell cycle arrest in both wild-type and 5-FU-resistant cells, with the anticancer activity shown to be p53-independent in the resistant line [1].

Drug Repurposing Cancer Research Chemoresistance

Fenbendazole vs. Oxfendazole: Comparative Oral Pharmacokinetics and Bioavailability in Horses

Following oral administration at equivalent 10 mg/kg doses in horses, the parent compound fenbendazole (FBZ) yields substantially lower plasma concentrations compared to its sulfoxide metabolite oxfendazole (FBZ.SO) administered directly [1]. The mean maximum plasma concentration (Cmax) of the parent drug following FBZ administration was 0.04±0.01 μg/mL, whereas administration of FBZ.SO yielded a Cmax of 0.35±0.07 μg/mL, an approximately 8.8-fold difference [1]. The area under the concentration-time curve (AUC) for FBZ.SO (4.40±0.90 μg·h/mL) was approximately 7.2-fold greater than that of FBZ parent (0.61±0.01 μg·h/mL) [1]. This difference reflects the extensive first-pass metabolism of FBZ to its sulfoxide and sulfone metabolites.

Pharmacokinetics Bioavailability Equine Medicine

Fenbendazole vs. Albendazole and Oxfendazole: Teratogenicity Risk Classification in Sheep

Within the benzimidazole class, compounds exhibit differential teratogenic potential in sheep. According to the Merck Veterinary Manual, oxfendazole, albendazole, and febantel are classified as minimally teratogenic in sheep, whereas fenbendazole, mebendazole, and oxibendazole are classified as not teratogenic [1]. This safety differentiation carries practical implications for use in breeding flocks and during early gestation periods.

Reproductive Toxicology Drug Safety Veterinary Regulatory

Fenbendazole vs. Albendazole: Comparative Larval Development Assay (LDA) Efficacy in Sheep Nematodes

In an in vitro Larval Development Assay (LDA) evaluating benzimidazole efficacy against sheep nematodes, fenbendazole demonstrated superior potency compared to albendazole, mebendazole, and thiabendazole [1]. The minimum inhibitory concentration (MIC) for FBZ was 0.59 μg/mL, whereas the corresponding value for ABZ was not reported, but FBZ's MIC was among the lowest tested, indicating higher in vitro potency against larval development [1]. The study further noted that FBZ and ivermectin (MIC 0.078 μg/mL) exhibited the lowest risk of inducing parasitic resistance in this assay system [1].

Anthelmintic Resistance In Vitro Diagnostics Veterinary Parasitology

Fenbendazole CAS 43210-67-9: Optimized Application Scenarios Based on Quantitative Evidence


Livestock Anthelmintic Programs Targeting Late-Larval and Adult Benzimidazole-Resistant Haemonchus contortus

In sheep flocks with documented or suspected benzimidazole-resistant Haemonchus contortus, fenbendazole at 5.0 mg/kg provides superior efficacy against 10-day-old (95.5% reduction) and adult (93.4% reduction) stages compared to albendazole at 3.8 mg/kg (70.8% and 67.1%, respectively) [1]. This stage-specific advantage makes FBZ the preferred agent when treatment timing targets late-larval or adult worm populations rather than early-stage larvae. The 24.7–26.3% efficacy differential in worm count reduction translates to meaningful decreases in pasture contamination and clinical haemonchosis burden.

Anthelmintic Treatment of Pregnant Ewes Requiring Minimal Teratogenic Risk

For anthelmintic programs in breeding sheep operations, fenbendazole is classified as not teratogenic in sheep, whereas commonly used benzimidazole alternatives including albendazole and oxfendazole are classified as minimally teratogenic [1]. This safety classification distinction supports the preferential selection of fenbendazole for treating pregnant ewes, particularly during the first trimester when embryonic susceptibility to teratogenic insults is greatest. This evidence-based safety advantage is particularly relevant for procurement decisions in mixed-age flocks containing breeding females.

Drug Repurposing Research in 5-Fluorouracil-Resistant Colorectal Cancer Models

In preclinical research evaluating benzimidazole repurposing for chemoresistant colorectal cancer, fenbendazole demonstrated higher susceptibility than albendazole in 5-fluorouracil-resistant SNU-C5 cells [1]. Subsequent mechanistic studies confirmed that FBZ induces apoptosis and G2/M cell cycle arrest in both wild-type and 5-FU-resistant cells via a p53-independent mechanism [1]. This comparative finding supports prioritizing FBZ over ABZ for research programs investigating benzimidazole-based interventions in chemoresistant colorectal cancer models, particularly those with p53 dysfunction.

Equine Anthelmintic Regimens Where Local Gastrointestinal Activity Is Prioritized Over Systemic Exposure

In horses, the pharmacokinetic profile of oral fenbendazole differs markedly from that of its sulfoxide metabolite oxfendazole. Following 10 mg/kg oral administration, FBZ yields a plasma Cmax of 0.04 μg/mL compared to 0.35 μg/mL for oxfendazole—an ~8.8-fold difference in systemic exposure [1]. The lower systemic absorption of the parent compound, combined with evidence that high FBZ concentrations remain in the gut following oral administration [1], makes FBZ the rational selection when local luminal activity against gastrointestinal parasites is the primary therapeutic objective and minimizing systemic drug exposure is desirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenbendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.